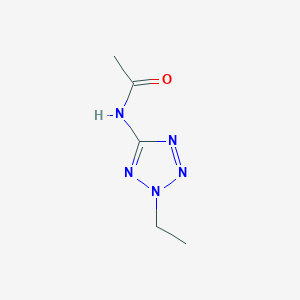![molecular formula C14H13F3N2O3 B4595940 5-isopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4595940.png)
5-isopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-isopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H13F3N2O3 and its molecular weight is 314.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.08782677 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Research on similar compounds often focuses on metabolism and disposition within the body. For instance, a study on the orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provides insights into its metabolic pathways and excretion patterns in humans. The study found that the compound is primarily excreted via feces, with minor urinary excretion, and undergoes extensive metabolism highlighting the importance of understanding the metabolic fate of therapeutic agents for safety and efficacy assessments (Renzulli et al., 2011).
Oxidative Stress and Disease
Studies on compounds with isopropyl groups have also explored their effects on oxidative stress and related diseases. For instance, research on isoprostanes, lipid peroxidation products, has indicated their potential as biomarkers for oxidative stress in diseases such as pulmonary hypertension, providing a basis for exploring therapeutic targets and understanding disease mechanisms (Cracowski et al., 2001).
Antimicrobial Applications
Another area of research interest is the antimicrobial properties of compounds containing phenolic and isoxazole groups. For example, studies on isopropyl methylphenol have investigated its efficacy as an antimicrobial agent, underscoring the potential of such compounds in developing new antimicrobial therapies or preservatives (Iijima & Takayama, 2019).
Ophthalmological Applications
Compounds with isopropyl ester analogs, like PhXA41, a prostaglandin F2α analog, have been researched for their ocular hypotensive effects in treating glaucoma. These studies demonstrate the role of chemical modifications in enhancing the efficacy and safety of therapeutic agents for eye diseases (Toris et al., 1993).
Environmental and Toxicological Studies
Research on environmental contaminants, such as polyhalogenated compounds, provides insights into the ecological and health impacts of chemical exposure. Studies measuring the levels of these compounds in human tissues contribute to our understanding of environmental pollution and its implications for human health (Takigami et al., 2009).
Eigenschaften
IUPAC Name |
5-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(2)12-7-11(19-22-12)13(20)18-9-3-5-10(6-4-9)21-14(15,16)17/h3-8H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXUCSDVQMBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4595857.png)
![2-[3-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4595859.png)
![methyl 4-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4595871.png)
![N-butyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4595875.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4595879.png)
![2-bromo-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4595884.png)
![6-(1-benzyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4595895.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4595906.png)
![2-(4-fluorophenyl)-4-{5-methyl-2-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4595914.png)
![methyl 2-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4595918.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4595922.png)
![2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4595942.png)
![2-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B4595949.png)

